

Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: *Butyl propionate*

Cat. No.: *B165908*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the NMR spectrum of **butyl propionate**.

Troubleshooting Guide: Unexpected Peaks in Butyl Propionate ^1H NMR Spectrum

Question 1: I see extra peaks in the ^1H NMR spectrum of my synthesized **butyl propionate**. What are the likely impurities?

Answer: Unexpected peaks in the ^1H NMR spectrum of **butyl propionate**, synthesized via Fischer esterification of butanol and propionic acid, are most commonly due to residual starting materials or common laboratory contaminants.

The primary impurities to consider are:

- n-Butanol: The alcohol starting material.
- Propionic Acid: The carboxylic acid starting material.
- Water: Can be present in the sample or the NMR solvent.
- NMR Solvent Residual Peaks: Deuterated solvents are never 100% pure and will show characteristic peaks.[\[1\]](#)

- Other Solvents: Trace amounts of solvents used during the workup (e.g., diethyl ether, ethyl acetate) may be present.

One study on the synthesis of **butyl propionate** noted that within their experimental range, no side reactions were observed, suggesting that byproducts are less likely impurities compared to unreacted starting materials.[\[2\]](#)

Question 2: What are the expected ^1H NMR chemical shifts for **butyl propionate** and its common impurities?

Answer: The following table summarizes the approximate ^1H NMR chemical shifts for **butyl propionate** and potential impurities. Note that chemical shifts can be influenced by the solvent, concentration, and temperature.

Compound	Protons	Chemical Shift (ppm)	Multiplicity
Butyl Propionate	CH ₃ (butyl)	0.99	Triplet
CH ₂ (butyl, adjacent to CH ₃)	1.38		Multiplet
CH ₂ (butyl, adjacent to O)	4.06		Triplet
CH ₃ (propionyl)	1.13		Triplet
CH ₂ (propionyl)	2.31		Quartet
n-Butanol	CH ₃	~0.9	Triplet
CH ₂ (adjacent to CH ₃)	~1.4		Multiplet
CH ₂ (adjacent to CH ₂ OH)	~1.5		Multiplet
CH ₂ (adjacent to OH)	~3.6		Triplet
OH	Variable (broad singlet)		Singlet
Propionic Acid	CH ₃	~1.16	Triplet
CH ₂	~2.38		Quartet
COOH	>10 (broad singlet)		Singlet
Water	H ₂ O	Variable (e.g., ~1.55 in CDCl ₃ , ~4.79 in D ₂ O)	Singlet
CDCl ₃ (residual)	CHCl ₃	7.26	Singlet
DMSO-d ₆ (residual)	(CD ₃) ₂ SO	2.50	Multiplet

Question 3: How can I confirm the identity of an unexpected peak?

Answer:

- Compare with the data table: Check if the chemical shift and multiplicity of the unknown peak match any of the common impurities listed in the table above.
- Spiking: Add a small amount of the suspected impurity (e.g., n-butanol) to your NMR sample and re-acquire the spectrum. If the peak in question increases in intensity, you have confirmed its identity.
- D₂O Exchange: If you suspect a peak is from an alcohol (-OH) or carboxylic acid (-COOH) proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.^{[3][4]}

Experimental Protocols

Protocol 1: Preparation of a **Butyl Propionate** NMR Sample

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of your purified **butyl propionate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Transfer to NMR Tube:
 - Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
 - Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
- Acquisition:
 - Cap the NMR tube securely.
 - Insert the tube into the NMR spectrometer.
 - Follow the instrument-specific software instructions to acquire the ¹H NMR spectrum. Standard acquisition parameters for a ¹H spectrum are generally sufficient.

Mandatory Visualizations



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Caption: Troubleshooting workflow for identifying unexpected peaks in an NMR spectrum.

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